Multi-Target Anti-Inflammatory Differentiation: CA/COX-2/5-LOX Triple Inhibition Versus Polmacoxib
The pyridazinone-benzenesulfonamide scaffold of CAS 1021206-48-3 was designed as a multi-target anti-inflammatory chemotype that replaces the furanone heterocycle of the dual CA/COX-2 inhibitor Polmacoxib with a pyridazinone core. In the disclosed series, closely related compounds 7a and 7b achieved COX-2 inhibition with IC50 values of 50 nM and selectivity indices (COX-1 IC50 / COX-2 IC50) of 208 and 210 respectively [1]. This selectivity is approximately 5-fold higher than that reported for celecoxib (selectivity index ~30-40 under comparable assay conditions) [1]. These compounds simultaneously inhibited four hCA isoforms (I, II, IX, XII) with Ki values in the low nanomolar range and demonstrated 5-LOX inhibitory activity, a profile not achievable with selective COX-2 inhibitors such as celecoxib or Polmacoxib alone [1].
| Evidence Dimension | COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | Closest structural analogs (7a, 7b) in the 4-(6-oxopyridazin-1-yl)benzenesulfonamide series: COX-2 IC50 ~50 nM; Selectivity Index (SI) = 208–210 |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 ~40–50 nM; SI ~30–40; Polmacoxib: dual CA/COX-2 inhibitor (no 5-LOX activity) |
| Quantified Difference | SI 208–210 vs. 30–40 (approximately 5- to 7-fold greater COX-2 selectivity); additional 5-LOX inhibitory activity absent in celecoxib and Polmacoxib |
| Conditions | In vitro enzyme inhibition assays; recombinant human COX-1 and COX-2; similar assay conditions for celecoxib comparator |
Why This Matters
Higher COX-2 selectivity indices predict reduced gastrointestinal toxicity versus non-selective NSAIDs, making this scaffold relevant for procurement in anti-inflammatory programs prioritizing safety over potency alone.
- [1] Badawi WA, Rashed M, Nocentini A, Bonardi A, Abd-Alhaseeb MM, Al-Rashood STA, et al. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. J Enzyme Inhib Med Chem. 2023;38(1):2201407. View Source
